3,3'-Dioctadecyloxacarbocyanine perchlorate
Overview
Description
3,3’-Dioctadecyloxacarbocyanine perchlorate: is a long-chain carbocyanine dye widely used as a lipophilic tracer. It is known for its green fluorescence and is commonly used to label cells, organelles, liposomes, viruses, and lipoproteins . This compound is weakly fluorescent in water but becomes highly fluorescent and photostable when incorporated into membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dioctadecyloxacarbocyanine perchlorate typically involves the reaction of octadecylamine with a carbocyanine dye precursor under controlled conditions. The reaction is carried out in solvents like dimethyl formamide (DMF) or dimethyl sulfoxide (DMSO) to ensure proper solubility and reaction efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dioctadecyloxacarbocyanine perchlorate primarily undergoes photophysical reactions due to its fluorescent properties. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The compound is stable under a variety of conditions but is sensitive to light and should be stored away from light to prevent photobleaching. It is commonly dissolved in solvents like DMF, DMSO, or ethanol for use in various applications .
Major Products Formed: The major product formed from the use of this compound is the fluorescently labeled biological entity, such as a cell or liposome, which can then be visualized using fluorescence microscopy .
Scientific Research Applications
Chemistry: In chemistry, 3,3’-Dioctadecyloxacarbocyanine perchlorate is used as a fluorescent probe to study lipid bilayers and membrane dynamics .
Biology: In biological research, it is widely used to label and track cells, organelles, and viruses. It is particularly useful in studies involving cell membrane dynamics and cell migration .
Medicine: In medical research, this compound is used to label lipoproteins and study their role in various diseases. It is also used in drug delivery research to track the distribution of liposomal drugs .
Industry: In the industrial sector, it is used in the development of diagnostic assays and imaging techniques. Its high fluorescence and stability make it ideal for use in various analytical applications .
Mechanism of Action
3,3’-Dioctadecyloxacarbocyanine perchlorate exerts its effects through its incorporation into lipid membranes. Once incorporated, it diffuses laterally within the membrane, allowing for the visualization of membrane dynamics and interactions. The compound’s fluorescence is due to its carbocyanine structure, which absorbs light at specific wavelengths and emits light at a different wavelength, making it visible under fluorescence microscopy .
Comparison with Similar Compounds
1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate (DiI): Another carbocyanine dye used for similar applications but emits red fluorescence.
3,3’-Dipropylthiacarbocyanine iodide: A thiacarbocyanine dye with different spectral properties.
4-Di-16-ASP: A dialkylaminostyryl dye used for labeling membranes and other hydrophobic structures.
Uniqueness: 3,3’-Dioctadecyloxacarbocyanine perchlorate is unique due to its long alkyl chains, which enhance its incorporation into lipid membranes and its green fluorescence, which is distinct from other carbocyanine dyes that emit in different regions of the spectrum .
Properties
IUPAC Name |
3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZPJHFJZGRWMQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H85ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34215-57-1 | |
Record name | 3,3′-Dioctadecyloxacarbocyanine perchlorate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34215-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dioctadecyloxacarbocyanine perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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